molecular formula C11H14FNO B7893736 (S)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol

(S)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol

Cat. No.: B7893736
M. Wt: 195.23 g/mol
InChI Key: SSHJXUNSHLAVKH-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol is a chiral compound featuring a pyrrolidine ring substituted with a 2-fluoro-benzyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(S)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(2-Chloro-benzyl)-pyrrolidin-3-ol
  • (S)-1-(2-Bromo-benzyl)-pyrrolidin-3-ol
  • (S)-1-(2-Methyl-benzyl)-pyrrolidin-3-ol

Uniqueness

(S)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and biological activity compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

Properties

IUPAC Name

(3S)-1-[(2-fluorophenyl)methyl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-11-4-2-1-3-9(11)7-13-6-5-10(14)8-13/h1-4,10,14H,5-8H2/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHJXUNSHLAVKH-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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